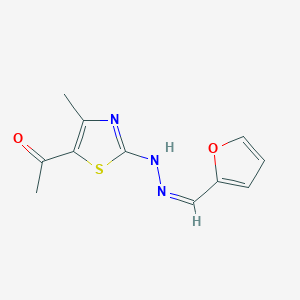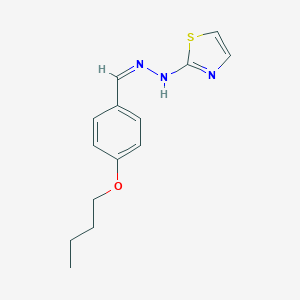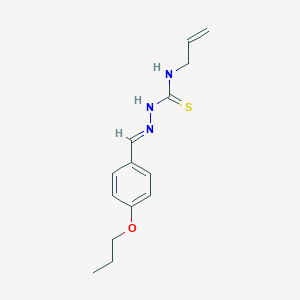![molecular formula C12H10Br2N4O3S B255289 2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is a thiazole derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Aplicaciones Científicas De Investigación
2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide has been found to have potential applications in scientific research. This compound has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in experimental models. Additionally, this compound has been studied for its potential as an anti-microbial agent and has been found to exhibit activity against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of 2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is not fully understood. However, it is believed to act by inhibiting various cellular pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of various enzymes that are involved in these pathways, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide has been found to have various biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species (ROS) in experimental models. Additionally, this compound has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide in lab experiments include its potential as a therapeutic agent for cancer and inflammation, its low toxicity profile, and its ability to inhibit various cellular pathways. However, the limitations of using this compound in lab experiments include the complex multi-step synthesis process, the need for specialized equipment and expertise to synthesize and handle this compound, and the limited availability of this compound.
Direcciones Futuras
There are several future directions for research on 2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide. One potential direction is to study the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to optimize the synthesis method for this compound to improve its yield and purity. Additionally, future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets.
Métodos De Síntesis
The synthesis of 2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide involves a multi-step process. The initial step involves the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with thionyl chloride to form 2-chloro-4-methylthiazole-5-carboxylic acid. This intermediate product is then reacted with hydrazine hydrate to form 2-hydrazino-4-methylthiazole-5-carboxylic acid. The next step involves the reaction of this intermediate product with 3,5-dibromo-4-hydroxybenzaldehyde to form the Schiff base. This Schiff base is then reacted with methyl isothiocyanate to form the final product, 2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide.
Propiedades
Nombre del producto |
2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide |
|---|---|
Fórmula molecular |
C12H10Br2N4O3S |
Peso molecular |
450.11 g/mol |
Nombre IUPAC |
2-amino-N//'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C12H10Br2N4O3S/c1-4-10(22-12(15)17-4)11(21)18-16-3-5-2-6(13)9(20)7(14)8(5)19/h2-3,16,20H,1H3,(H2,15,17)(H,18,21)/b5-3+ |
Clave InChI |
CHWMURVMUPASBD-HWKANZROSA-N |
SMILES isomérico |
CC1=C(SC(=N1)N)C(=O)NN/C=C/2\C=C(C(=C(C2=O)Br)O)Br |
SMILES |
CC1=C(SC(=N1)N)C(=O)NNC=C2C=C(C(=C(C2=O)Br)O)Br |
SMILES canónico |
CC1=C(SC(=N1)N)C(=O)NNC=C2C=C(C(=C(C2=O)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)

![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)




![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)